molecular formula C13H11ClFNOS2 B4871165 (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4871165
M. Wt: 315.8 g/mol
InChI Key: TWKZBYTULJZSQD-XFFZJAGNSA-N
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Description

(5Z)-5-(2-Chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a Z-configuration benzylidene moiety substituted with chloro and fluoro groups at the 2- and 6-positions, respectively. The thiazolidinone core is further functionalized with a propyl group at the N3 position and a thioxo group at C2. Its synthesis typically involves condensation reactions between substituted aldehydes and rhodanine derivatives under microwave-assisted or conventional heating conditions .

Properties

IUPAC Name

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNOS2/c1-2-6-16-12(17)11(19-13(16)18)7-8-9(14)4-3-5-10(8)15/h3-5,7H,2,6H2,1H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKZBYTULJZSQD-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=C(C=CC=C2Cl)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(C=CC=C2Cl)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with an appropriate benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the benzylidene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Benzyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazolidinone derivatives.

    Medicine: As a potential therapeutic agent for treating infections, inflammation, and cancer.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The benzylidene substituent can enhance the compound’s binding affinity and selectivity. The exact pathways and targets may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives share a common core structure but exhibit variations in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous molecules reported in the literature.

Structural Features and Substituent Effects

  • Target Compound :

    • Benzylidene Substituents : 2-Chloro-6-fluorophenyl group. The electron-withdrawing nature of Cl and F atoms may enhance electrophilicity and intermolecular interactions (e.g., halogen bonding) .
    • N3 Substituent : Propyl group, contributing to increased lipophilicity compared to shorter alkyl chains.
  • Analog 1: (5Z)-5-(1-Benzofuran-2-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (3l) Benzylidene Substituent: Benzofuran group. N3 Substituent: None (parent rhodanine structure).
  • Analog 2: (5Z)-5-[(7-Bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one (3i) Benzylidene Substituent: 7-Bromo-1,3-benzodioxole. The bromine atom and dioxole ring enhance steric bulk and electron density. N3 Substituent: None.
  • Analog 3: (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one Benzylidene Substituent: 3-Fluorophenyl group. Mono-fluoro substitution may reduce steric hindrance compared to dihalogenated analogs. N3 Substituent: None.

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Reference
Target Compound Not reported Likely low aqueous solubility due to propyl group
3l 246–250 Moderate (polar solvents)
3i >260 Low (crystalline powder)
(Z)-5-(3-Fluorobenzylidene) Not reported Moderate (DMF/ethanol)
  • The propyl group in the target compound may reduce crystallinity compared to unsubstituted analogs.

Spectral Characterization

  • NMR Trends :

    • The 2-chloro-6-fluorobenzylidene group in the target compound would show distinct deshielding in $ ^1H $ NMR (e.g., aromatic protons at δ 7.2–8.0 ppm) and $ ^{13}C $ NMR (C=O at ~170 ppm) .
    • Thioxo (C=S) groups typically resonate at ~195 ppm in $ ^{13}C $ NMR across analogs .
  • HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]$ ^+ $ for 3i: m/z 387.93) .

Biological Activity

The compound (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C10H8ClFNOSC_{10}H_{8}ClFNOS, with a molecular weight of approximately 273.73 g/mol. The structure features a thiazolidinone core substituted with a chlorofluorobenzylidene group, which is critical for its biological activity.

Biological Activity Overview

Thiazolidinone derivatives are known for a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that thiazolidinones exhibit significant antimicrobial properties. The presence of electron-withdrawing groups like chlorine and fluorine enhances their efficacy against various pathogens.
  • Anticonvulsant Activity : Research indicates that thiazolidinones can modulate GABAergic activity in the central nervous system, making them potential candidates for anticonvulsant medications. The specific compound under review has shown promising results in preclinical models, suggesting a mixed mechanism of action that includes sodium channel blockade and enhancement of inhibitory processes in the CNS .
  • Anticancer Properties : Thiazolidinones have been identified as potential anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. The compound's structural features may contribute to its effectiveness as an anticancer agent by targeting multiple pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies of thiazolidinones indicate that modifications at specific positions on the thiazolidinone ring can significantly affect their biological activity. For instance:

  • Substituents at C5 : The introduction of halogens (such as chlorine and fluorine) at the C5 position enhances antimicrobial and anticonvulsant activities. Compounds with bulky or electron-withdrawing groups at this position tend to exhibit improved potency .
  • N3 Position Modifications : Alterations at the N3 position can lead to variations in activity. Compounds lacking certain functional groups (e.g., carbonyl) show decreased activity, highlighting the importance of this position in maintaining biological efficacy .

Case Studies

  • Anticonvulsant Activity Study : In a study evaluating various thiazolidinone derivatives, the compound exhibited significant anticonvulsant effects in animal models. The study utilized both the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests to assess efficacy, revealing that it significantly reduced seizure frequency compared to controls .
  • Antimicrobial Efficacy : A comparative analysis of several thiazolidinones demonstrated that those with halogen substitutions showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested against standard strains and showed potent inhibitory effects .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one?

The synthesis typically involves multi-step condensation reactions, starting with thiosemicarbazide derivatives and halogenated aldehydes. Key steps include:

  • Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to ensure proper cyclization .
  • Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred to stabilize intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., sodium acetate) enhance condensation efficiency . Monitoring via TLC and purification via recrystallization (using DMF/ethanol mixtures) are critical for high yields (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z-configuration of the benzylidene group) and substituent positions .
  • HPLC : Quantifies purity and detects by-products (e.g., unreacted aldehydes) .
  • Mass spectrometry : Validates molecular weight (e.g., 371.8 g/mol for analogs) .

Q. How should researchers design in vitro assays for initial biological activity screening?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Anti-inflammatory tests : COX-2 inhibition assays via ELISA .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for this compound?

  • 2D NMR techniques (e.g., COSY, NOESY) clarify ambiguous proton couplings, particularly for the thiazolidinone ring and benzylidene group .
  • Comparative analysis : Reference spectral data from structurally similar compounds (e.g., chlorine/fluorine substitution effects) .
  • X-ray crystallography : Resolves absolute configuration disputes (e.g., Z/E isomerism) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

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